molecular formula C6H9NO2 B2592474 (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-on CAS No. 2241130-65-2

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-on

Katalognummer: B2592474
CAS-Nummer: 2241130-65-2
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: FVHDTRVHLLRSSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[320]heptan-3-one is a bicyclic compound that features a unique structure with a hydroxyl group and an azabicyclo framework

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes.

Medicine

Medically, (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Wirkmechanismus

The mechanism of action for “(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one” is not specified in the sources retrieved .

Safety and Hazards

The safety and hazards associated with “(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one” are not explicitly mentioned in the sources retrieved .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-6-Hydroxy-2-azabicyclo[320]heptan-3-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one: This compound features a similar bicyclic structure but with different functional groups.

    Pyridine and Pyrrole: These aromatic heterocycles share some structural similarities but differ in their electronic properties and reactivity.

Uniqueness

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azabicyclo framework. This combination of features makes it particularly versatile for various applications in research and industry.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one involves the conversion of a cyclic ketone to a bicyclic lactam through a ring-closing reaction. The hydroxyl group is introduced through a reduction reaction. The stereochemistry of the product is controlled by the starting material used in the synthesis pathway.", "Starting Materials": ["Cyclopentanone", "Ammonium acetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol"], "Reaction": ["Step 1: Cyclopentanone is treated with ammonium acetate and acetic acid to form the corresponding imine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The amine is treated with sodium hydroxide and methanol to form the bicyclic lactam through a ring-closing reaction.", "Step 4: The lactam is treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, forming (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one."] }

CAS-Nummer

2241130-65-2

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

6-hydroxy-2-azabicyclo[3.2.0]heptan-3-one

InChI

InChI=1S/C6H9NO2/c8-5-2-4-3(5)1-6(9)7-4/h3-5,8H,1-2H2,(H,7,9)

InChI-Schlüssel

FVHDTRVHLLRSSN-UHFFFAOYSA-N

SMILES

C1C2C(C1O)CC(=O)N2

Kanonische SMILES

C1C2C(C1O)CC(=O)N2

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.